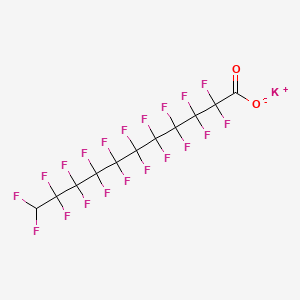
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate is a fluorinated organic compound. It is a potassium salt of a perfluorinated carboxylic acid. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial applications, particularly in the production of coatings and surface treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate typically involves the following steps:
Fluorination: The starting material, undecanoic acid, undergoes a fluorination process to introduce fluorine atoms at specific positions along the carbon chain. This can be achieved using elemental fluorine or other fluorinating agents under controlled conditions.
Neutralization: The resulting perfluoroundecanoic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Fluorination: Large quantities of undecanoic acid are fluorinated using specialized equipment to ensure uniform fluorination.
Purification: The perfluoroundecanoic acid is purified to remove any impurities or by-products.
Neutralization and Crystallization: The purified acid is neutralized with potassium hydroxide, and the resulting salt is crystallized and dried for industrial use.
Chemical Reactions Analysis
Types of Reactions: Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Metal Complexes: Complexes with transition metals such as copper, nickel, and palladium can be formed.
Scientific Research Applications
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s hydrophobic properties make it useful in studying membrane interactions and protein-lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is used in the production of water-repellent coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate involves its interaction with various molecular targets:
Hydrophobic Interactions: The compound’s hydrophobic nature allows it to interact with lipid membranes, altering their properties.
Metal Coordination: It can coordinate with metal ions, forming stable complexes that can act as catalysts in chemical reactions.
Comparison with Similar Compounds
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanoate: Similar in structure but with an additional carbon atom.
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorononanoate: Similar but with one less carbon atom.
Uniqueness: Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate is unique due to its specific chain length and degree of fluorination, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring high thermal stability and chemical resistance.
Properties
CAS No. |
307-71-1 |
|---|---|
Molecular Formula |
C11HF20KO2 |
Molecular Weight |
584.19 g/mol |
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate |
InChI |
InChI=1S/C11H2F20O2.K/c12-1(13)3(14,15)5(18,19)7(22,23)9(26,27)11(30,31)10(28,29)8(24,25)6(20,21)4(16,17)2(32)33;/h1H,(H,32,33);/q;+1/p-1 |
InChI Key |
QFSOSTRDKOQRKA-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















